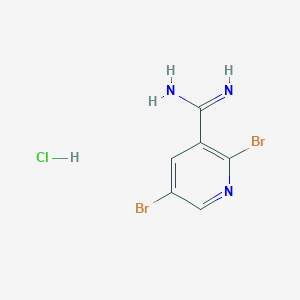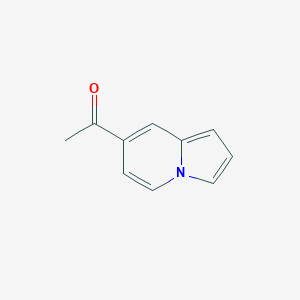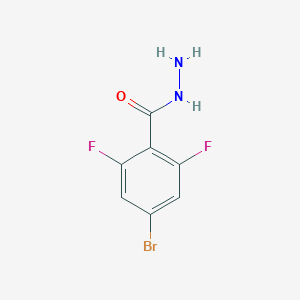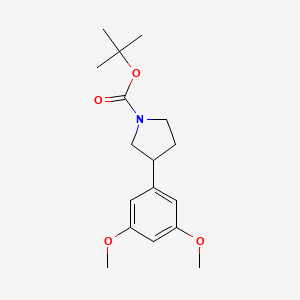
2,5-Dibromonicotinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromonicotinimidamide hydrochloride is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the nicotinimidamide ring, and a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromonicotinimidamide hydrochloride typically involves the bromination of nicotinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of nicotinimidamide, followed by its bromination and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromonicotinimidamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinimidamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
2,5-Dibromonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dibromonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and the nicotinimidamide moiety play a crucial role in its biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2,5-Dibromonicotinimidamide hydrochloride can be compared with other similar compounds, such as:
2,5-Dichloronicotinimidamide hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2,5-Difluoronicotinimidamide hydrochloride: Similar structure but with fluorine atoms instead of bromine.
2,5-Diiodonicotinimidamide hydrochloride: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H6Br2ClN3 |
|---|---|
Poids moléculaire |
315.39 g/mol |
Nom IUPAC |
2,5-dibromopyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)5(8)11-2-3;/h1-2H,(H3,9,10);1H |
Clé InChI |
SGGPMKYAKKCIMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=N)N)Br)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)




![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)

![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)


